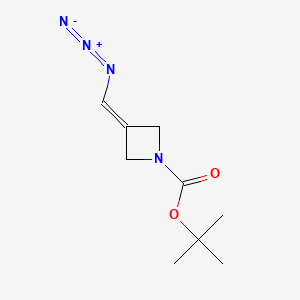
Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The reaction conditions must be carefully controlled to ensure the formation of the desired azide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Another azetidine derivative with different functional groups.
Methyl 1-Boc-azetidine-3-carboxylate: A related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its azide functionality, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl 3-(azidomethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h4H,5-6H2,1-3H3 |
InChI Key |
WGYFTEHFFRKMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CN=[N+]=[N-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















